molecular formula C15H27NO5 B14794126 ethyl (4S,5S)-5-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxoheptanoate

ethyl (4S,5S)-5-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxoheptanoate

Cat. No.: B14794126
M. Wt: 301.38 g/mol
InChI Key: RFOONBUBNQEKLF-GWCFXTLKSA-N
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Description

Ethyl (4S,5S)-4-((tert-butoxycarbonyl)amino)-5-methyl-3-oxoheptanoate is a synthetic organic compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules. The presence of the Boc group makes it a valuable intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (4S,5S)-4-((tert-butoxycarbonyl)amino)-5-methyl-3-oxoheptanoate typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate amino acid derivative.

    Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.

    Esterification: The carboxylic acid group is esterified using ethanol and a catalyst like sulfuric acid.

    Final Product: The resulting product is purified through techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of ethyl (4S,5S)-4-((tert-butoxycarbonyl)amino)-5-methyl-3-oxoheptanoate may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. Continuous flow reactors may also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl (4S,5S)-4-((tert-butoxycarbonyl)amino)-5-methyl-3-oxoheptanoate undergoes various chemical reactions, including:

    Hydrolysis: The Boc group can be removed under acidic conditions, yielding the free amine.

    Reduction: The keto group can be reduced to an alcohol using reducing agents like sodium borohydride.

    Substitution: The ester group can be converted to other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Trifluoroacetic acid (TFA) in dichloromethane.

    Reduction: Sodium borohydride in methanol.

    Substitution: Various nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

    Hydrolysis: Free amine derivative.

    Reduction: Corresponding alcohol.

    Substitution: New ester or amide derivatives.

Scientific Research Applications

Ethyl (4S,5S)-4-((tert-butoxycarbonyl)amino)-5-methyl-3-oxoheptanoate is utilized in several scientific research fields:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the preparation of peptide-based probes and inhibitors.

    Medicine: Investigated for its potential in drug development, particularly in the synthesis of peptide-based therapeutics.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of ethyl (4S,5S)-4-((tert-butoxycarbonyl)amino)-5-methyl-3-oxoheptanoate primarily involves its role as a protected amino acid derivative. The Boc group protects the amino group during various chemical transformations, preventing unwanted side reactions. Upon deprotection, the free amine can participate in further reactions, such as peptide bond formation.

Comparison with Similar Compounds

Similar Compounds

    Ethyl (4S,5S)-4-amino-5-methyl-3-oxoheptanoate: Lacks the Boc protecting group.

    Methyl (4S,5S)-4-((tert-butoxycarbonyl)amino)-5-methyl-3-oxoheptanoate: Similar structure but with a methyl ester instead of an ethyl ester.

    Ethyl (4S,5S)-4-((tert-butoxycarbonyl)amino)-3-oxohexanoate: Similar structure but with a different carbon chain length.

Uniqueness

Ethyl (4S,5S)-4-((tert-butoxycarbonyl)amino)-5-methyl-3-oxoheptanoate is unique due to its specific stereochemistry and the presence of the Boc protecting group, which makes it particularly useful in peptide synthesis and other applications requiring selective protection of the amino group.

Properties

Molecular Formula

C15H27NO5

Molecular Weight

301.38 g/mol

IUPAC Name

ethyl (4S,5S)-5-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxoheptanoate

InChI

InChI=1S/C15H27NO5/c1-7-10(3)13(11(17)9-12(18)20-8-2)16-14(19)21-15(4,5)6/h10,13H,7-9H2,1-6H3,(H,16,19)/t10-,13-/m0/s1

InChI Key

RFOONBUBNQEKLF-GWCFXTLKSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)CC(=O)OCC)NC(=O)OC(C)(C)C

Canonical SMILES

CCC(C)C(C(=O)CC(=O)OCC)NC(=O)OC(C)(C)C

Origin of Product

United States

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